molecular formula C4H10O2S B043082 Diethyl sulfone CAS No. 597-35-3

Diethyl sulfone

Cat. No. B043082
CAS RN: 597-35-3
M. Wt: 122.19 g/mol
InChI Key: MBDUIEKYVPVZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl sulfone is a compound of interest in the field of organic chemistry due to its utility in various synthetic applications. It serves as a versatile intermediate in the synthesis of sulfones, a class of compounds known for their significance in drug development, material science, and as catalysts in various chemical reactions.

Synthesis Analysis

The synthesis of sulfones, including diethyl sulfone, has evolved to include methods like selective C-H functionalization. This approach represents a powerful alternative to classical methods, employing both metal-catalyzed and metal-free transformations for direct sulfonylation of C(sp2)-H and C(sp3)-H bonds (Shaaban et al., 2017). Other techniques involve electrochemical synthesis in the presence of arylsulfinic acids, which has shown efficiency in synthesizing sulfonamide derivatives (Beiginejad & Nematollahi, 2014).

Molecular Structure Analysis

The structural analysis of diethyl sulfone and related compounds emphasizes the importance of precise functional group placement for their reactivity and the formation of sulfone derivatives. The application of novel reagents in the synthesis of heterocyclic sulfones showcases the diversity of diethyl sulfone's molecular framework and its adaptability in forming complex heterocyclic structures (Batterjee, 2005).

Chemical Reactions and Properties

Recent advancements in the field highlight innovative methods for synthesizing sulfones through C-H functionalization and metal-catalyzed coupling reactions, showcasing diethyl sulfone's reactivity and versatility (Liu, Liang, & Manolikakes, 2016). Additionally, the use of diethyl sulfone in the synthesis of N-sulfonyl amidine derivatives through tandem reactions with sulfonyl azides illustrates its utility in creating a wide range of functionalized products (Xu et al., 2008).

Scientific Research Applications

  • Pharmaceutical and Biotechnology Fields : Diethyl sulfone serves as a key precursor for synthesizing heterocyclic sulfones, which have potential applications in pharmaceuticals and biotechnology. These compounds are used in the synthesis of pyrrole and fused heterocyclic sulfones, highlighting their importance in drug development and related areas (Mahmoud et al., 2000).

  • Organocatalysis in Chemical Reactions : In the field of chemistry, diethyl sulfone derivatives show versatility and effectiveness in organocatalytic asymmetric reactions. This involves enabling enantioselective alkylation through organocatalysis, demonstrating the compound's role in advanced chemical synthesis processes (Alba et al., 2010).

  • High-Voltage Lithium-Ion Batteries : Research indicates that sulfone-based electrolytes, which include diethyl sulfone derivatives, have high electrochemical stability. This makes them suitable for use in high-voltage lithium-ion batteries. Optimized concentrations of lithium salts in these electrolytes enhance ionic conductivity and stability, critical for advanced battery technologies (Wu et al., 2015).

  • Genetic Research : Diethyl sulfone's reaction to temperature variations affects the induction of mutations and the survival of treated populations in genetic studies. This aspect is crucial in understanding genetic mutation processes and survival rates under different environmental conditions (Heiner et al., 1962).

  • Medicinal Chemistry : Cyclic sulfone derivatives, including those derived from diethyl sulfone, have a wide range of applications in medicinal chemistry. They show potential as pharmaceutical agents and in the treatment of various diseases, underscoring their significance in medical research (Alam et al., 2018).

  • Environmental Applications : In environmental science, diethyl sulfone derivatives are studied for their potential in photocatalytic oxidation processes. For instance, they are explored in the destruction of gaseous diethyl sulfide in coil reactors, a process important for environmental remediation and pollution control (Vorontsov, 2003).

Safety And Hazards

Diethyl sulfone should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Recent progress in the field of sulfone synthesis has led to the development of more sustainable methods . These include photo- and electrochemical methods, as well as the direct fixation of SO2 . These emerging technologies represent promising future directions for the synthesis of sulfones .

properties

IUPAC Name

1-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUIEKYVPVZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870657
Record name (Ethanesulfonyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl sulfone

CAS RN

597-35-3, 20045-25-4
Record name Ethyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl sulphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dipropionylhelveticosol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020045254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Ethanesulfonyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL SULPHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl sulfone
Reactant of Route 2
Diethyl sulfone
Reactant of Route 3
Reactant of Route 3
Diethyl sulfone
Reactant of Route 4
Diethyl sulfone
Reactant of Route 5
Reactant of Route 5
Diethyl sulfone
Reactant of Route 6
Reactant of Route 6
Diethyl sulfone

Citations

For This Compound
261
Citations
MB Hossain, D van der Helm, AK Roy - … Crystallographica Section C …, 1983 - scripts.iucr.org
… The structure of acetone diethyl sulfone, C 7 H 16 O 4 S 2 , at 293 K and at 138 K … Acetone diethyl sulfone, commonly known as sulfanol, had been used in the past as a soporific drug. …
Number of citations: 4 scripts.iucr.org
ZK Papanyan, AS Mkhitaryan… - Proceedings of the YSU …, 2018 - journals.ysu.am
… energy surface (PES) and vibrational spectra of diethyl sulfone have been performed. It was found, that diethyl sulfone exists as an equilibrium mixture of four interconverting rotational …
Number of citations: 1 journals.ysu.am
ME Garst, LJ Dolby, S Esfandiari… - The Journal of …, 2006 - ACS Publications
… on oxygen by diethyl sulfone to give 1-ethoxyl-3,4-dihydronaphthalene which would lead to naphthalene. Using dimethyl sulfone, which is more acidic than diethyl sulfone, causes more …
Number of citations: 14 pubs.acs.org
JD West, CE Stamm, HA Brown… - Chemical research in …, 2011 - ACS Publications
… Diethyl sulfone (DESF), which lacks a strong electrophilic center, did not cause observable toxicity up to 10 mM (Figure 1B). When comparing these sulfones to several other analogues, …
Number of citations: 29 pubs.acs.org
AS Mkhitaryan, ZK Papanyan… - Proceedings of the YSU …, 2018 - journals.ysu.am
… The present work was undertaken to study the local structures of LiCl in DMSO2 and diethyl sulfone (DESO2) by performing the quantum chemical computations. In this study the …
Number of citations: 2 journals.ysu.am
GK Prasad, B Singh, UVR Saradhi… - Langmuir, 2002 - ACS Publications
… The mass spectral analysis indicated the reaction product to be diethyl sulfone. DES and diethyl sulfone eluted at 2.49 and 6.28 min with m/z 90 and 122, respectively. …
Number of citations: 14 pubs.acs.org
JS Dickschat, C Zell, NL Brock - ChemBioChem, 2010 - Wiley Online Library
… shibae produced the related oxidation product diethyl sulfone. The formation of diethyl sulfide and diethyl sulfone requires the lysis pathway, which is not active for [ 2 H 6 ]DMSP. These …
LS Gabrielyan, ZK Papanyan… - … Conference on Chemical …, 2019 - inis.iaea.org
… Quantum Chemical Calculation of Thermodynamic Properties of Diethyl Sulfone …
Number of citations: 0 inis.iaea.org
RG Laughlin, W Yellin - Journal of the American Chemical Society, 1967 - ACS Publications
… The shift of v(NH) for crystalline diethyl sulfone diimine is 35 cm-1 less than for the dimethyl derivative, indicating a weaker hydrogen bond. This probably arises from van …
Number of citations: 44 pubs.acs.org
PT La Rocca, GP Carlson, GC Fuller - Toxicology and applied …, 1975 - Elsevier
… Various derivatives exhibited decreased sulfhydryl reactivity and molluscicidal potency, while diethyl sulfone showed negligible sulfhydryl reactivity and molluscicidal potency. A …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.